molecular formula C14H12O B106148 trans-Stilbene oxide CAS No. 25144-18-7

trans-Stilbene oxide

Cat. No.: B106148
CAS No.: 25144-18-7
M. Wt: 196.24 g/mol
InChI Key: ARCJQKUWGAZPFX-ZIAGYGMSSA-N
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Description

R-trans-stilbene oxide is a trans-stilbene oxide. It is an enantiomer of a S-trans-stilbene oxide.

Scientific Research Applications

Role in Eye Diseases

Trans-Stilbene oxide, a derivative of resveratrol, shows potential in treating age-related eye disorders due to its anti-inflammatory and neuroprotective properties. Studies indicate its effectiveness in conditions like glaucoma, cataracts, diabetic retinopathy, and macular degeneration (Bryl et al., 2022).

Impact on Liver Enzymes

This compound has been found to increase various hepatic enzyme activities in rats, including epoxide hydrase and aryl hydrocarbon hydroxylase, without significantly affecting other liver enzymes or causing endoplasmic reticulum proliferation (Mukhtar et al., 1978).

Catalysis Research

Research has explored the use of this compound in catalysis, particularly in liquid-phase reactions. Studies have investigated its synthesis using different catalysts, revealing insights into the process efficiency and selectivity (Selvaraj et al., 2005).

Role in Metabolic Activation

This compound plays a role in the metabolic activation of certain compounds. It has shown estrogenic activity upon liver microsome-mediated activation, illustrating its potential relevance in understanding estrogenic activities of related compounds (Sugihara et al., 2000).

Epoxidation Mechanisms

The compound has been central to studies examining the epoxidation of stilbenes, providing insights into reaction mechanisms and isomer assignments. These findings are significant for understanding chemical reactions involving stilbene derivatives (Shepherd, 1993).

Influence on Benzo(a)pyrene Metabolism

This compound significantly alters the metabolism of benzo(a)pyrene, a carcinogenic compound, in the liver. This alteration in metabolic pathways suggests potential protective effects against the harmful impacts of carcinogens (Bücker et al., 1979).

Application in Spectrophotometric Assays

The compound is utilized in developing spectrophotometric assays for measuring enzymatic activities. This application is significant for biochemical research and drug development (Hasegawa & Hammock, 1982).

Studying Microsomal Cytochrome P-450

This compound is instrumental in studying the induction of cytochrome P-450 isozymes. Its unique induction profile compared to other compounds provides valuable insights into the complexities of drug metabolism (Meijer et al., 1982).

Properties

IUPAC Name

(2R,3R)-2,3-diphenyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12O/c1-3-7-11(8-4-1)13-14(15-13)12-9-5-2-6-10-12/h1-10,13-14H/t13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCJQKUWGAZPFX-ZIAGYGMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID301315411
Record name (R,R)-Stilbene oxide
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Molecular Weight

196.24 g/mol
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Physical Description

White crystals; [Aldrich MSDS]
Record name trans-Stilbene oxide
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CAS No.

25144-18-7, 1439-07-2
Record name (R,R)-Stilbene oxide
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Record name Stilbene oxide, (2R,3R)-
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Record name trans-Stilbene oxide
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Record name trans-Stilbene oxide
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Record name (R,R)-Stilbene oxide
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Record name trans-α,α-epoxydibenzyl
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Record name STILBENE OXIDE, (2R,3R)-
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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